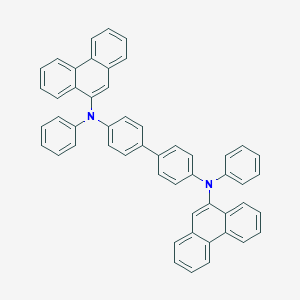
Telithromycin intermediate (7A)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Telithromycin is a semi-synthetic erythromycin derivative and belongs to a new chemical class of antibiotics called ketolides . It is used to treat community-acquired pneumonia of mild to moderate severity . Similar to the macrolide antibiotics, telithromycin prevents bacterial growth by interfering with bacterial protein synthesis .
Molecular Structure Analysis
Telithromycin has a chemical formula of C43H65N5O10 and an average weight of 812.018 . It is a small molecule and its structure can be found in various databases .
Chemical Reactions Analysis
Telithromycin prevents bacterial growth by binding to bacterial 50S ribosomal subunits and interfering with bacterial peptide translocation and elongation . It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one .
Physical And Chemical Properties Analysis
Telithromycin is a small molecule with a chemical formula of C43H65N5O10 and an average weight of 812.018 . More detailed physical and chemical properties can be found in various databases .
Mechanism of Action
Safety and Hazards
Telithromycin is associated with some safety concerns. It has been reported to cause gastrointestinal adverse effects and headache, which are generally mild to moderate in severity and reversible . Rare but severe side-effects involving damage to the liver have been reported . Telithromycin is also a strong inhibitor of the cytochrome P450 3A4 system .
properties
IUPAC Name |
[(2R,3S,4E,7R,9R,10R,11R,13R)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N3O11/c1-12-31-40(7,55-39(49)44-19-18-42-23-44)21-24(2)32(45)25(3)22-41(8,50-11)35(27(5)33(46)28(6)36(47)52-31)54-38-34(30(43(9)10)20-26(4)51-38)53-37(48)29-16-14-13-15-17-29/h13-19,21,23,25-28,30-31,34-35,38H,12,20,22H2,1-11H3/b24-21+/t25-,26-,27+,28-,30+,31-,34-,35-,38+,40+,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMAROTYPSRGIA-LODJBINNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)\C)(C)OC(=O)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N3O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



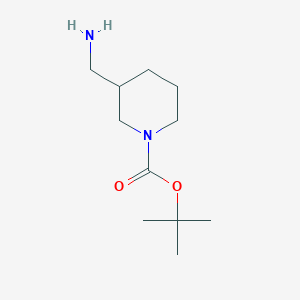
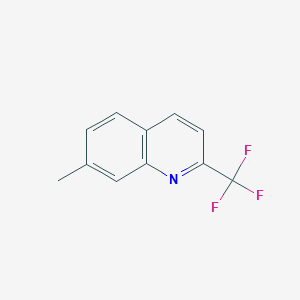
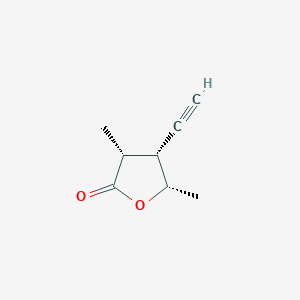
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
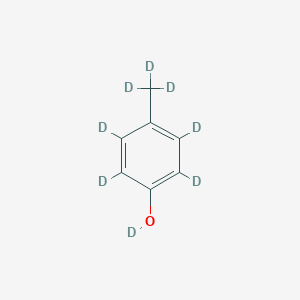
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
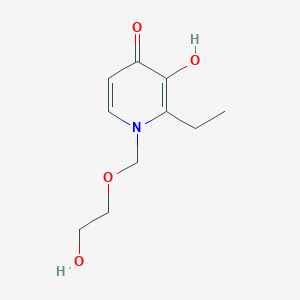



![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)
